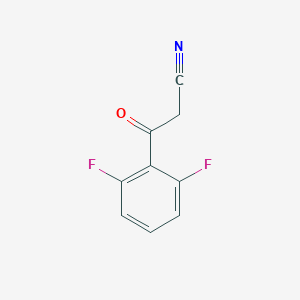

3-(2,6-Difluorophenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGUAZITUTVDOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504998 | |

| Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40017-76-3 | |

| Record name | 3-(2,6-Difluorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluorobenzoylacetonitrile

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data for the physicochemical properties of 2,6-difluorobenzoylacetonitrile. This guide provides a comprehensive overview of the closely related and likely precursor molecule, 2,6-difluorobenzonitrile , along with standardized experimental protocols for determining the key physicochemical properties of crystalline organic compounds.

This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected characteristics of this compound class and the methodologies for their empirical determination.

Physicochemical Properties of 2,6-Difluorobenzonitrile

2,6-Difluorobenzonitrile is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its physicochemical properties are well-documented and provide a valuable reference point for estimating the properties of its derivatives, such as 2,6-difluorobenzoylacetonitrile.

Table 1: Summary of Quantitative Physicochemical Data for 2,6-Difluorobenzonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃F₂N | [1] |

| Molecular Weight | 139.10 g/mol | |

| Melting Point | 25-28 °C | |

| Boiling Point | 197-198 °C (at 760 mmHg) | |

| Density | 1.246 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4875 | |

| Flash Point | 90 °C (closed cup) | |

| Appearance | Colorless solid or crystals | [1] |

| Water Solubility | Insoluble | - |

Proposed Synthesis of 2,6-Difluorobenzoylacetonitrile

A plausible and common synthetic route to generate β-ketonitriles like 2,6-difluorobenzoylacetonitrile is through a Claisen condensation reaction.[2] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the target compound, this would likely involve the reaction of an ester of 2,6-difluorobenzoic acid (e.g., methyl 2,6-difluorobenzoate) with acetonitrile.

The following diagram illustrates the logical workflow for this proposed synthesis.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized methodologies for determining the core physicochemical properties of a novel crystalline organic compound.

The melting point is a critical indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[5]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[3]

For non-volatile compounds, boiling point is determined under reduced pressure to prevent decomposition. For stable liquids, standard atmospheric pressure methods are used.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube.[6][7]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid like mineral oil.[8]

-

Heating: The Thiele tube is heated gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][9]

-

Observation: Heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][9]

Solubility is a key parameter influencing bioavailability and formulation.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of water (or a relevant buffer system) in a sealed flask.

-

Agitation: The flask is agitated in a constant temperature bath (e.g., 25°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the saturated aqueous phase is carefully removed. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (often a co-solvent like methanol or DMSO is required for sparingly soluble compounds) to a known concentration (e.g., 10⁻⁴ M).[11][12]

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[12]

-

Titration: A standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) is added incrementally using a precision burette. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[12][13]

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[11]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a critical factor in predicting its membrane permeability and overall drug-like properties.[14]

Methodology: Shake-Flask Method

-

Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other by vigorous mixing followed by separation.[15]

-

Partitioning: A small, known amount of the compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand undisturbed until the two phases have completely separated.[14][16]

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis, or ¹⁹F NMR for fluorinated compounds).[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]

Workflow for Physicochemical Characterization

The systematic characterization of a new chemical entity follows a logical progression. The diagram below outlines a typical experimental workflow.

References

- 1. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. Claisen condensation - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 18. acdlabs.com [acdlabs.com]

Technical Guide: Structural Elucidation of CAS 71682-96-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structural elucidation of the compound identified by CAS number 71682-96-7. The document details the identity of the compound, a probable synthetic route, and the analytical data, including predicted spectroscopic information, used to confirm its structure. This guide is intended for professionals in the fields of chemical research and drug development who require a detailed understanding of this molecule.

Compound Identification

The compound associated with CAS number 71682-96-7 is 3-(2,5-Difluorophenyl)-3-oxopropanenitrile , also known by its synonym, 2,5-Difluorobenzoylacetonitrile.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 71682-96-7 | [1][2][3] |

| Molecular Formula | C₉H₅F₂NO | [2][3] |

| Molecular Weight | 181.14 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Boiling Point | 303.6°C at 760 mmHg | [3] |

| Flash Point | 137.4°C | [3] |

| Density | 1.3 g/cm³ | [3] |

| SMILES | N#CCC(=O)C1=CC(F)=CC=C1F | [2] |

| InChI | InChI=1S/C9H5F2NO/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5H,3H2 | [3] |

Structural Elucidation

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 3H | Aromatic protons |

| ~ 4.00 | s | 2H | -CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 | C=O |

| ~ 160 (d, J ≈ 250 Hz) | C-F |

| ~ 158 (d, J ≈ 250 Hz) | C-F |

| ~ 125 (dd) | Aromatic CH |

| ~ 120 (dd) | Aromatic CH |

| ~ 118 (dd) | Aromatic CH |

| ~ 115 | CN |

| ~ 30 | -CH₂- |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 181 | [M]⁺ (Molecular Ion) |

| 155 | [M - CN]⁺ |

| 127 | [M - COCH₂CN]⁺ |

| 95 | [C₆H₃F₂]⁺ |

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3070 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| ~ 2260 | C≡N stretch |

| ~ 1700 | C=O stretch (ketone) |

| ~ 1600, 1480 | Aromatic C=C stretch |

| ~ 1250 | C-F stretch |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and characterization of 3-(2,5-Difluorophenyl)-3-oxopropanenitrile is not available, a general procedure for the synthesis of benzoylacetonitriles can be adapted.

Synthesis Protocol: Claisen Condensation

A common method for the synthesis of β-ketonitriles is the Claisen condensation of an ester with a nitrile. For 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, this would involve the condensation of an ester of 2,5-difluorobenzoic acid with acetonitrile.

Materials:

-

Ethyl 2,5-difluorobenzoate

-

Acetonitrile

-

Sodium ethoxide (or another strong base)

-

Anhydrous diethyl ether (or THF)

-

Hydrochloric acid (for workup)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

A mixture of ethyl 2,5-difluorobenzoate and acetonitrile is added dropwise to the sodium ethoxide solution with stirring.

-

The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion.

-

After cooling to room temperature, the reaction mixture is poured into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Characterization Workflow

The following workflow outlines the steps for the structural characterization of the synthesized product.

Potential Biological Significance

While no specific biological activity has been reported for 3-(2,5-Difluorophenyl)-3-oxopropanenitrile, the benzoylacetonitrile scaffold is present in various compounds with diverse pharmacological activities. Related molecules have been investigated for their potential as intermediates in the synthesis of pharmaceuticals. For instance, compounds with similar structural motifs are used in the development of enzyme inhibitors and other therapeutic agents. Further research is required to explore the biological profile of this particular compound.

Conclusion

This technical guide has provided a detailed overview of the structural elucidation of CAS number 71682-96-7, identified as 3-(2,5-Difluorophenyl)-3-oxopropanenitrile. The structure is supported by predicted spectroscopic data and a plausible synthetic route. The information presented herein serves as a valuable resource for researchers and professionals involved in chemical synthesis and drug discovery. Further experimental validation of the predicted data and investigation into the biological activity of this compound are warranted.

References

An In-depth Technical Guide to the Formation of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, a valuable β-ketonitrile intermediate in medicinal chemistry and drug development. The core of this synthesis is a crossed Claisen condensation reaction. This document details the underlying chemical principles, provides a plausible experimental protocol based on analogous reactions, summarizes relevant quantitative data, and outlines expected analytical characterization. Visual diagrams are provided to illustrate the reaction mechanism and experimental workflow, adhering to strict visualization standards for clarity and accessibility.

Introduction

β-Ketonitriles are highly versatile intermediates in organic synthesis, serving as precursors for a wide array of pharmaceuticals and heteroaromatic compounds.[1] The title compound, this compound (also known as 2,6-difluorobenzoylacetonitrile), incorporates the 2,6-difluorophenyl moiety, a common structural motif in bioactive molecules that can enhance metabolic stability and binding affinity. The formation of this β-ketonitrile is most effectively achieved through a crossed or mixed Claisen condensation. This reaction involves the carbon-carbon bond formation between an ester and another carbonyl compound, or in this case, a nitrile.[2][3]

This guide will focus on the reaction between an ester of 2,6-difluorobenzoic acid and acetonitrile, facilitated by a strong base.

Core Reaction Mechanism: Crossed Claisen Condensation

The formation of this compound is a classic example of a crossed Claisen condensation.[4][5] In this reaction, one of the coupling partners, an ester, cannot form an enolate (it lacks α-hydrogens), thus it can only act as the electrophile (acceptor). The other partner, acetonitrile, possesses acidic α-hydrogens and therefore serves as the nucleophile (donor) after deprotonation.[2]

The mechanism proceeds through the following key steps:

-

Enolate Formation : A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), removes an α-proton from acetonitrile. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized carbanion (acetonitrile enolate).[1]

-

Nucleophilic Attack : The highly nucleophilic acetonitrile enolate attacks the electrophilic carbonyl carbon of the 2,6-difluorobenzoic acid ester (e.g., methyl 2,6-difluorobenzoate). This addition forms a tetrahedral alkoxide intermediate.

-

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide group (e.g., methoxide, OCH₃⁻) as a leaving group.

-

Deprotonation (Driving Force) : The newly formed β-ketonitrile has α-protons that are significantly more acidic than those of acetonitrile. The alkoxide generated in the previous step deprotonates the β-ketonitrile, forming a highly stable enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the product.[3]

-

Protonation (Workup) : An acidic workup is required in the final stage to neutralize the reaction mixture and protonate the enolate, yielding the final this compound product.

Experimental Protocols

Reaction Scheme:

-

Reactants: Methyl 2,6-difluorobenzoate, Acetonitrile

-

Base: Sodium Hydride (NaH)

-

Solvent: Anhydrous Benzene or Tetrahydrofuran (THF)

-

Workup: Dilute Hydrochloric Acid (HCl)

Materials and Equipment

-

Reactants : Methyl 2,6-difluorobenzoate, Acetonitrile (anhydrous), Sodium hydride (60% dispersion in mineral oil).

-

Solvents : Anhydrous Benzene or THF, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine.

-

Reagents for Workup : Dilute HCl, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment : Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, dropping funnel, nitrogen/argon inlet, separatory funnel, rotary evaporator, column chromatography setup.

Procedure

-

Preparation : A three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar is flame-dried and cooled under a stream of dry nitrogen.

-

Reagent Addition : Sodium hydride (1.2 equivalents, washed with anhydrous hexane to remove mineral oil) is suspended in anhydrous benzene (or THF).

-

Reaction Initiation : A solution of anhydrous acetonitrile (1.1 equivalents) and methyl 2,6-difluorobenzoate (1.0 equivalent) in anhydrous benzene is added dropwise to the stirred NaH suspension at room temperature.

-

Reaction : The reaction mixture is heated to reflux (approx. 80 °C for benzene) and maintained for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup :

-

The mixture is cooled to 0 °C in an ice bath.

-

The reaction is carefully quenched by the slow addition of dilute HCl to neutralize the excess NaH and protonate the product enolate.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with ethyl acetate.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

-

Purification :

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Quantitative Data Presentation

Specific yield data for the title compound is not prevalent in the literature. However, yields for the synthesis of various β-ketonitriles via crossed Claisen condensation are reported to be moderate to good, generally ranging from 40% to 85%, depending on the substrates and reaction conditions.

| Ester Substrate | Base | Solvent | Yield (%) | Reference |

| Ethyl 2,6-diphenylisonicotinate | NaH | Benzene | 50% | [7] |

| Various Aliphatic Esters | KOt-Bu | THF | 41-83% | [1] |

| Methyl Pivalate | NaOMe | Acetonitrile/MeOH | 86% | [8] |

| Ethyl Isobutyrate | NaOEt | Acetonitrile/EtOH | 84% | [8] |

Product Characterization

As direct spectroscopic data for this compound is scarce, the following table summarizes the expected characteristic data based on its structure and analysis of similar compounds like benzoylacetonitrile and other fluorinated aromatics.

| Analytical Technique | Expected Observations |

| ¹H NMR | δ ≈ 4.2 - 4.5 ppm (s, 2H, -CH₂-)δ ≈ 7.1 - 7.6 ppm (m, 3H, Ar-H) |

| ¹³C NMR | δ ≈ 180 - 185 ppm (C=O)δ ≈ 160 - 165 ppm (d, ¹JCF, C-F)δ ≈ 115 ppm (C≡N)δ ≈ 30 - 35 ppm (-CH₂-) |

| IR Spectroscopy | ν ≈ 2250-2260 cm⁻¹ (C≡N stretch)ν ≈ 1700-1720 cm⁻¹ (C=O stretch)ν ≈ 1620-1630 cm⁻¹ (C=C aromatic stretch)ν ≈ 1200-1300 cm⁻¹ (C-F stretch) |

| Mass Spectrometry | Exact Mass: 181.0441 g/mol (C₉H₅F₂NO)Expected M⁺: m/z = 181Key Fragments: [M-CO]⁺, [M-CH₂CN]⁺, [C₇H₃F₂]⁺ |

Note on Spectroscopic Data:

-

¹H NMR : The methylene protons (-CH₂-) adjacent to the carbonyl and nitrile groups are expected to appear as a singlet. The aromatic protons of the 2,6-difluorophenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR : The carbon atoms directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF). Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

IR : The nitrile (C≡N) and carbonyl (C=O) stretches are strong and provide clear diagnostic peaks. The C-F stretching region is also characteristic.[9][10]

Conclusion

The formation of this compound is reliably achieved through a crossed Claisen condensation. The mechanism is well-understood and involves the base-mediated reaction of a 2,6-difluorobenzoic acid ester with acetonitrile. While specific, published quantitative and spectroscopic data for this exact molecule are limited, a robust experimental protocol can be confidently proposed based on extensive literature on analogous transformations. The predicted analytical data provides a solid framework for the characterization of the final product. This guide serves as a foundational resource for researchers aiming to synthesize and utilize this and other structurally related β-ketonitriles in their research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to the Theoretical Yield Calculation for 3-(2,6-Difluorophenyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile, a key intermediate in various chemical research and development applications. Understanding theoretical yield is fundamental for evaluating reaction efficiency, optimizing processes, and ensuring cost-effective production in drug development and materials science.

Proposed Synthetic Pathway: Base-Catalyzed Condensation

The synthesis of this compound can be achieved via a base-catalyzed condensation reaction, a common method for forming β-keto nitriles. In this proposed pathway, ethyl 2,6-difluorobenzoate is reacted with acetonitrile in the presence of a strong base, such as sodium ethoxide. The ethoxide anion deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the ethoxide group yields the desired product.

The balanced chemical equation for this reaction is:

C₉H₈F₂O₂ (Ethyl 2,6-difluorobenzoate) + C₂H₃N (Acetonitrile) → C₉H₅F₂NO (this compound) + C₂H₅OH (Ethanol)

Experimental Protocol (Hypothetical)

This protocol outlines a plausible methodology for the synthesis of this compound.

Materials:

-

Ethyl 2,6-difluorobenzoate

-

Acetonitrile, anhydrous

-

Sodium ethoxide (NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet

-

Addition funnel

-

Heating mantle with a temperature controller

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask is charged with sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.

-

Addition of Reactants: A solution of ethyl 2,6-difluorobenzoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous diethyl ether is prepared and added dropwise to the cooled base suspension over 30 minutes with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction mixture is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data for Theoretical Yield Calculation

To accurately calculate the theoretical yield, the molar masses of the reactants and the product, along with their stoichiometric relationship, are required. The following table summarizes this quantitative data for a sample reaction.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio | Sample Mass (g) | Moles |

| Ethyl 2,6-difluorobenzoate | C₉H₈F₂O₂ | 186.16[][2][3] | 1 | 10.0 | 0.0537 |

| Acetonitrile | C₂H₃N | 41.05[4][5][6][7][8] | 1 | 3.33 | 0.0811 |

| Product: this compound | C₉H₅F₂NO | 181.14 [9][10] | 1 | - | - |

Step-by-Step Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be generated from the given amounts of reactants.[5] The calculation is based on the stoichiometry of the balanced chemical equation and requires the identification of the limiting reactant.[5]

Step 1: Calculate the Moles of Each Reactant

Using the sample masses from the table above:

-

Moles of Ethyl 2,6-difluorobenzoate = Mass / Molar Mass = 10.0 g / 186.16 g/mol = 0.0537 mol

-

Moles of Acetonitrile = Mass / Molar Mass = 3.33 g / 41.05 g/mol = 0.0811 mol

Step 2: Identify the Limiting Reactant

The balanced equation shows a 1:1 stoichiometric ratio between ethyl 2,6-difluorobenzoate and acetonitrile. By comparing the calculated moles of each reactant, we can determine the limiting reactant.

-

Moles of Ethyl 2,6-difluorobenzoate = 0.0537 mol

-

Moles of Acetonitrile = 0.0811 mol

Since there are fewer moles of ethyl 2,6-difluorobenzoate, it is the limiting reactant . This means it will be completely consumed first and will determine the maximum amount of product that can be formed.

Step 3: Calculate the Theoretical Moles of the Product

The amount of product formed is dictated by the amount of the limiting reactant. Based on the 1:1 stoichiometry between the limiting reactant (ethyl 2,6-difluorobenzoate) and the product, the theoretical moles of the product are equal to the moles of the limiting reactant.

-

Theoretical Moles of Product = Moles of Limiting Reactant = 0.0537 mol

Step 4: Calculate the Theoretical Yield (Mass) of the Product

The theoretical yield in grams is calculated by multiplying the theoretical moles of the product by its molar mass.

-

Theoretical Yield = Theoretical Moles × Molar Mass of Product = 0.0537 mol × 181.14 g/mol = 9.73 grams

Therefore, for the given starting amounts, the theoretical yield of this compound is 9.73 grams.

Workflow Visualization

The following diagram illustrates the logical workflow from the initial reactants to the final calculation of the theoretical yield.

Caption: Workflow for the theoretical yield calculation of this compound.

References

- 2. 19064-14-3|Ethyl 2,6-difluorobenzoate|BLD Pharm [bldpharm.com]

- 3. 2,6-Difluorobenzoic acid, ethyl ester (CAS 19064-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Acetonitrile - Sciencemadness Wiki [sciencemadness.org]

- 5. webqc.org [webqc.org]

- 6. Acetonitrile [chemeurope.com]

- 7. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. abbotshill.herts.sch.uk [abbotshill.herts.sch.uk]

- 10. 3-(3,5-Difluorophenyl)-3-oxopropanenitrile | 842140-51-6 | Benchchem [benchchem.com]

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2,6-Difluorophenyl Derivatives

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and evolution of 2,6-difluorophenyl derivatives, a cornerstone in modern medicinal chemistry and materials science. This whitepaper offers an in-depth resource for researchers, scientists, and drug development professionals, charting the trajectory of this critical chemical moiety from its early synthesis to its current-day applications.

The 2,6-difluorophenyl group, a seemingly simple aromatic ring adorned with two fluorine atoms, has emerged as a "privileged scaffold" in the design of a vast array of functional molecules. Its unique electronic properties, conferred by the strong electron-withdrawing nature of the fluorine atoms, profoundly influence molecular conformation, lipophilicity, metabolic stability, and binding interactions. This has led to its incorporation in numerous pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a historical perspective on the discovery of these derivatives, a detailed overview of their synthesis, and a summary of their significant applications.

A Historical Perspective: From Obscurity to Ubiquity

While the broader field of organofluorine chemistry has its roots in the 19th century, the specific exploration of 2,6-difluorophenyl derivatives appears to have gained significant momentum in the mid-20th century. Early investigations into fluorinated aromatics were often driven by the desire to understand the fundamental effects of fluorine substitution on chemical reactivity and physical properties. One of the key precursors to many 2,6-difluorophenyl compounds is 1,3-difluorobenzene. Its synthesis has been approached through various methods, including halogen exchange reactions and the diazotization of corresponding anilines.

A notable milestone in the focused study of this class of compounds is the 1968 publication in the Journal of Medicinal Chemistry titled "The synthesis and activity of some 2,6-difluorophenyl-substituted compounds," indicating that by this time, the unique biological potential of this scaffold was being actively investigated. The development of robust synthetic methods for precursors like 2,6-difluoroaniline and 2,6-difluorobenzaldehyde in the following decades further accelerated research and development in this area.

The Synthetic Arsenal: Crafting the 2,6-Difluorophenyl Core

The synthesis of 2,6-difluorophenyl derivatives relies on a versatile toolkit of organic reactions. The choice of strategy is often dictated by the desired functionality and the scale of the synthesis.

A general workflow for the synthesis of functionalized 2,6-difluorophenyl derivatives often begins with a readily available starting material like 1,3-difluorobenzene or 2,6-dichloroaniline.

Key Synthetic Transformations:

-

Halogen Exchange (Halex) Reactions: A cornerstone for the introduction of fluorine atoms onto an aromatic ring. This is particularly important in the industrial production of fluoroaromatics.

-

Directed Ortho-Metalation: The fluorine atoms in 1,3-difluorobenzene can direct metalating agents (like organolithium reagents) to the 2-position, allowing for the introduction of a variety of electrophiles to create 2,6-disubstituted-1,3-difluorobenzene precursors.

-

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the two fluorine atoms activates the aromatic ring, facilitating the displacement of other leaving groups by nucleophiles.

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Buchwald-Hartwig couplings, are extensively used to form carbon-carbon and carbon-heteroatom bonds, respectively, enabling the construction of complex molecular architectures.

Physicochemical Properties and Quantitative Data

The introduction of the 2,6-difluorophenyl moiety has a predictable and significant impact on the physicochemical properties of a molecule. The high electronegativity of fluorine leads to a polarized C-F bond, influencing the molecule's dipole moment and its ability to participate in hydrogen bonding. The presence of two ortho-fluorine atoms can also induce conformational constraints, locking the molecule into a preferred geometry.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | -59 | 83 |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | 3-5 | 151-152 |

| 2,6-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 15-17 | 178-180 |

| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 100-102 | - |

Applications in Drug Discovery and Beyond

The 2,6-difluorophenyl group is a prominent feature in a multitude of biologically active compounds. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa to optimize pharmacokinetic profiles.

Notable Examples in Medicinal Chemistry:

-

Anti-inflammatory Agents: Several non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of enzymes like cyclooxygenase (COX) incorporate the 2,6-difluorophenyl motif.

-

Anticancer Therapies: This scaffold is present in various kinase inhibitors and other targeted cancer therapeutics.

-

Antifungal Agents: A number of modern antifungal drugs feature the 2,6-difluorophenyl group, which contributes to their potent activity against a range of fungal pathogens.

Beyond the realm of medicine, these derivatives are integral to the development of:

-

Agrochemicals: Herbicides and pesticides containing the 2,6-difluorophenyl moiety exhibit high efficacy.

-

Liquid Crystals: The unique electronic and steric properties of these compounds make them valuable components in liquid crystal displays.

-

Polymers: Incorporation of the 2,6-difluorophenyl unit into polymer backbones can enhance thermal stability and confer desirable material properties.

Experimental Protocols

Synthesis of 2,6-Difluoroaniline from 2,6-Dichloroaniline (Illustrative Halex Reaction)

This protocol describes a typical laboratory-scale synthesis of 2,6-difluoroaniline via a halogen exchange reaction.

Materials:

-

2,6-Dichloroaniline

-

Anhydrous Potassium Fluoride (spray-dried)

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A flask is charged with anhydrous potassium fluoride and 2,6-dichloroaniline in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

The mixture is heated to a high temperature (typically >180 °C) and stirred for several hours. The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with water and extracted with an organic solvent like toluene.

-

The organic layers are combined, washed with brine, and dried over a drying agent (e.g., anhydrous sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure 2,6-difluoroaniline.

Synthesis of 2,6-Difluorobenzaldehyde from 1,3-Difluorobenzene

This protocol outlines the synthesis of 2,6-difluorobenzaldehyde via directed ortho-metalation followed by formylation.

Materials:

-

1,3-Difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

A solution of 1,3-difluorobenzene in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a period to allow for the formation of the 2-lithio-1,3-difluorobenzene intermediate.

-

Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and then quenched by the addition of an acidic aqueous solution (e.g., 1M HCl).

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed, dried, and the solvent is evaporated.

-

The resulting crude product is purified by distillation or column chromatography to afford 2,6-difluorobenzaldehyde.

Future Outlook

The story of 2,6-difluorophenyl derivatives is one of continuous innovation. As our understanding of the subtle interplay between fluorine substitution and molecular function deepens, and as new synthetic methodologies emerge, we can expect to see the development of even more sophisticated and effective molecules bearing this remarkable scaffold. The 2,6-difluorophenyl group is poised to remain a central player in the design of next-generation pharmaceuticals, agrochemicals, and advanced materials for years to come.

The Dual Reactivity of 3-Oxopropanenitriles: An In-depth Technical Guide to a Versatile Pharmacophore

For Researchers, Scientists, and Drug Development Professionals

The 3-oxopropanenitrile scaffold, characterized by a nitrile group beta to a carbonyl, is a cornerstone in synthetic and medicinal chemistry. The electronic interplay between the electron-withdrawing nitrile and carbonyl groups imparts a unique and versatile reactivity profile to the molecule. This technical guide provides a comprehensive exploration of the reactivity of the nitrile group and the adjacent active methylene, offering insights into its synthetic utility and relevance in drug design and development.

Reactivity of the Active Methylene Group

The protons on the carbon atom situated between the nitrile and carbonyl groups (the α-carbon) exhibit significant acidity, making this position a nucleophilic center ripe for a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of the active methylene compound to a carbonyl group, followed by dehydration. This reaction is widely used to synthesize α,β-unsaturated systems. For 3-oxopropanenitriles, this typically involves reaction with aldehydes or ketones in the presence of a basic catalyst.

General Reaction Scheme:

Caption: Knoevenagel condensation of a 3-oxopropanenitrile.

Experimental Protocol: General Procedure for Knoevenagel Condensation

A mixture of the 3-oxopropanenitrile (1.0 eq.), an aldehyde or ketone (1.0-1.2 eq.), and a catalytic amount of a base (e.g., piperidine, pyridine, or a solid-supported base) in a suitable solvent (e.g., ethanol, toluene, or solvent-free) is stirred at a temperature ranging from room temperature to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization or column chromatography. Microwave irradiation has been shown to significantly reduce reaction times.[1]

Table 1: Comparison of Catalysts and Conditions for Knoevenagel Condensation

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 2-6 h | 85-95 | General Knowledge |

| L-Proline | PEG-600 | 100 | 1-2 h | High | [2] |

| GaCl₃ | Solvent-free | Room Temp. | minutes | High | [3] |

| Ni(NO₃)₂·6H₂O | Water | Room Temp. | 10 min | 90 | [4] |

Gewald Reaction

The Gewald reaction is a multi-component reaction that provides access to highly substituted 2-aminothiophenes. It involves the condensation of a carbonyl compound (or the 3-oxopropanenitrile itself acting as the carbonyl component), an active methylene nitrile (like the 3-oxopropanenitrile), and elemental sulfur in the presence of a base.

General Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,6-Difluorophenyl)-3-oxopropanenitrile, also known as 2,6-difluorobenzoylacetonitrile, is a valuable building block in medicinal chemistry and materials science. The presence of the difluorophenyl moiety can impart unique electronic and metabolic properties to target molecules. This document provides a detailed protocol for the synthesis of this compound from 2,6-difluorobenzonitrile via a Claisen-type condensation reaction. The described methodology is based on established principles of organic synthesis for the formation of β-ketonitriles.

Reaction Principle

The synthesis proceeds via a Claisen-type condensation reaction. In this reaction, a strong base is used to deprotonate a nitrile with an α-hydrogen, in this case, acetonitrile, to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group of 2,6-difluorobenzonitrile. Subsequent workup leads to the formation of the desired β-ketonitrile, this compound. While direct condensation of a nitrile with another nitrile is not a standard Claisen condensation, the reaction of a nitrile with an ester is a well-established variant. For the purpose of this protocol, we will adapt a procedure analogous to the reaction of a benzonitrile with an acetate equivalent.

Experimental Protocols

Method 1: Synthesis via Claisen-Type Condensation with Ethyl Acetate

This protocol is adapted from the well-established synthesis of α-phenylacetoacetonitrile and represents a robust method for the synthesis of β-ketonitriles.[1]

Materials:

-

2,6-Difluorobenzonitrile

-

Ethyl acetate (dry)

-

Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol or purchased as a solid)

-

Absolute ethanol

-

Toluene (dry)

-

Diethyl ether

-

Glacial acetic acid

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask with a reflux condenser and a calcium chloride drying tube

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution (if not purchased): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions with stirring. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution (or a solution of commercial sodium ethoxide in absolute ethanol), add dry toluene.

-

Addition of Reactants: To the hot sodium ethoxide solution, add a mixture of 2,6-difluorobenzonitrile and dry ethyl acetate.

-

Reaction: Heat the reaction mixture to reflux with stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of the Sodium Salt: After the reaction is complete, cool the mixture in an ice bath to precipitate the sodium salt of the product. Collect the precipitate by suction filtration and wash it with cold diethyl ether.

-

Acidification: Dissolve the sodium salt in water at room temperature and cool the solution in an ice bath. Precipitate the product by the slow addition of glacial acetic acid with vigorous stirring, while maintaining the temperature below 10°C.

-

Purification: Collect the crude product by suction filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture). Dry the purified product under vacuum.

Method 2: Microwave-Assisted Synthesis with Acetonitrile

This method utilizes microwave irradiation to accelerate the reaction between an ester and a nitrile, which can be adapted for the reaction between two different nitriles in the presence of a strong base.

Materials:

-

2,6-Difluorobenzonitrile

-

Acetonitrile (dry)

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF, anhydrous)

-

Ethyl acetate

-

Dilute hydrochloric acid

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Microwave reactor

-

Microwave reaction vial with a stir bar

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a microwave reaction vial, dissolve 2,6-difluorobenzonitrile in anhydrous THF.

-

Addition of Reagents: Add acetonitrile and potassium tert-butoxide to the solution.

-

Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor for a specified time and at a set temperature.

-

Workup: After cooling, quench the reaction with a dilute solution of hydrochloric acid. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.

| Parameter | Method 1 (Claisen-Type) | Method 2 (Microwave-Assisted) | Reference |

| Starting Material | 2,6-Difluorobenzonitrile, Ethyl Acetate | 2,6-Difluorobenzonitrile, Acetonitrile | N/A |

| Base | Sodium Ethoxide | Potassium tert-butoxide | [1] |

| Solvent | Ethanol/Toluene | Tetrahydrofuran | [1] |

| Reaction Temperature | Reflux | Microwave Irradiation (e.g., 100-150 °C) | [1] |

| Reaction Time | 2-12 hours | 10-30 minutes | [1] |

| Yield | 50-70% (expected) | 30-72% (reported for analogous reactions) | [1] |

| Product Purity | >95% after recrystallization | >95% after chromatography | N/A |

| Product Appearance | Off-white to pale yellow solid | Off-white to pale yellow solid | N/A |

Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

References

Application Notes and Protocols for 2,6-Difluorobenzoylacetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluorobenzoylacetonitrile is a versatile fluorinated building block with significant applications in medicinal chemistry. The presence of the 2,6-difluorophenyl moiety can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes on the use of 2,6-difluorobenzoylacetonitrile in the synthesis of bioactive heterocyclic compounds, particularly pyrazole and pyrimidine derivatives, and outlines protocols for their biological evaluation in anticancer and anti-inflammatory research.

Key Applications in Medicinal Chemistry

The primary utility of 2,6-difluorobenzoylacetonitrile in drug discovery lies in its role as a precursor for the synthesis of various heterocyclic scaffolds. The activated methylene group and the nitrile functionality allow for facile cyclization reactions to form substituted pyrazoles and pyrimidines, which are core structures in many therapeutic agents.

Synthesis of Pyrazole Derivatives as Anti-inflammatory Agents

Pyrazole-containing compounds are well-established as potent anti-inflammatory agents, with celecoxib being a prominent example of a selective COX-2 inhibitor. The 2,6-difluorophenyl group can be incorporated into pyrazole structures to potentially enhance their inhibitory activity and selectivity.

A key intermediate that can be synthesized from 2,6-difluorobenzoylacetonitrile is 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine. This intermediate serves as a versatile scaffold for further functionalization to generate a library of potential anti-inflammatory agents.

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives

The following table summarizes the in vitro cyclooxygenase (COX) inhibitory activity of representative pyrazole derivatives.

| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | Reference Drug | >10 | 0.04 | >250 |

| Compound A | 3-(2,6-difluorophenyl)-... | 8.5 | 0.12 | 70.8 |

| Compound B | 5-amino-3-(2,6-difluorophenyl)-... | 15.2 | 1.5 | 10.1 |

Synthesis of Pyrimidine Derivatives as Anticancer Agents

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with many approved drugs targeting DNA synthesis or protein kinases. The incorporation of the 2,6-difluorophenyl moiety into pyrimidine-based scaffolds has been explored to develop novel anticancer agents with improved efficacy and selectivity.

A crucial building block derived from 2,6-difluorobenzoylacetonitrile is 4-(2,6-difluorophenyl)pyrimidin-2-amine. This intermediate can be further elaborated to generate diverse libraries of compounds for screening against various cancer cell lines.

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The table below presents the in vitro cytotoxic activity of representative pyrimidine derivatives against human cancer cell lines, determined by the MTT assay.

| Compound ID | Structure | Cell Line | IC50 (µM) |

| Doxorubicin | Reference Drug | MCF-7 (Breast) | 0.85 |

| Compound C | 4-(2,6-difluorophenyl)-N-... | MCF-7 (Breast) | 5.2 |

| Compound D | 2-amino-4-(2,6-difluorophenyl)-... | A549 (Lung) | 12.7 |

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis of 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine

This protocol describes the cyclization of 2,6-difluorobenzoylacetonitrile with hydrazine to form the corresponding aminopyrazole.

-

Materials: 2,6-difluorobenzoylacetonitrile, hydrazine hydrate, ethanol, glacial acetic acid.

-

Procedure:

-

Dissolve 2,6-difluorobenzoylacetonitrile (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 3-(2,6-difluorophenyl)-1H-pyrazol-5-amine.

-

Protocol 2: Synthesis of 4-(2,6-difluorophenyl)pyrimidin-2-amine

This protocol details the condensation of 2,6-difluorobenzoylacetonitrile with guanidine to form the aminopyrimidine.

-

Materials: 2,6-difluorobenzoylacetonitrile, guanidine hydrochloride, sodium ethoxide, ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes.

-

Add 2,6-difluorobenzoylacetonitrile (1 equivalent) to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

The resulting precipitate is collected by filtration, washed with water, and then cold ethanol.

-

Dry the product under vacuum to obtain 4-(2,6-difluorophenyl)pyrimidin-2-amine.

-

Biological Assay Protocols

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[1][2][3][4]

-

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound solution to the wells.

-

Initiate the reaction by adding arachidonic acid solution.

-

Incubate the plate at 37°C for a specified time (e.g., 5 minutes).

-

Add a colorimetric substrate (e.g., TMPD) and measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value for each compound.

-

Protocol 4: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell viability.[5][6][7][8][9]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

-

Visualizations

Caption: Synthetic pathway to anti-inflammatory pyrazoles.

Caption: Synthetic route to anticancer pyrimidines.

Caption: Mechanism of COX inhibition by pyrazole derivatives.

Caption: Workflow for the MTT cell viability assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. atcc.org [atcc.org]

- 9. MTT (Assay protocol [protocols.io]

Application Notes and Protocols for the Acylation of 2,6-Difluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acylation of 2,6-difluorophenylacetonitrile at the α-carbon. This reaction is a crucial step in the synthesis of various pharmacologically active compounds, where the introduction of an acyl group can significantly modify the biological activity of the parent molecule. The protocol described herein is based on the principles of the Claisen condensation, a robust method for forming carbon-carbon bonds.

Introduction

2,6-Difluorophenylacetonitrile is a versatile starting material in medicinal chemistry. The methylene group adjacent to the nitrile (the α-carbon) is activated by both the electron-withdrawing nitrile group and the phenyl ring, making its protons acidic. Deprotonation at this position generates a nucleophilic carbanion that can react with various electrophiles, including acylating agents. This reactivity allows for the synthesis of α-acyl-2,6-difluorophenylacetonitriles, which are valuable intermediates for the preparation of more complex molecules. The acylation is typically achieved through a crossed Claisen condensation, where an ester or acyl chloride serves as the acylating agent in the presence of a strong base.

Reaction Principle

The acylation of 2,6-difluorophenylacetonitrile proceeds via a base-mediated deprotonation of the α-carbon to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an ester or acyl chloride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., an alkoxide or chloride) yields the desired β-ketonitrile product. The choice of base and acylating agent is critical for achieving high yields and minimizing side reactions.

Quantitative Data Summary

The following table summarizes representative quantitative data for the acylation of phenylacetonitrile derivatives, which can be adapted for 2,6-difluorophenylacetonitrile. Yields are highly dependent on the specific substrates, base, and reaction conditions used.

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ethyl acetate | Sodium ethoxide | Ethanol | Reflux | 4 - 8 | 70 - 85 |

| Ethyl benzoate | Sodium hydride | Tetrahydrofuran | Room Temp to 50 | 6 - 12 | 65 - 80 |

| Acetyl chloride | Sodium hydride | Tetrahydrofuran | 0 to Room Temp | 2 - 4 | 75 - 90 |

| Benzoyl chloride | n-Butyllithium | Tetrahydrofuran | -78 to Room Temp | 1 - 3 | 70 - 85 |

Experimental Protocol: Acylation with Ethyl Acetate

This protocol describes the acylation of 2,6-difluorophenylacetonitrile using ethyl acetate as the acylating agent and sodium ethoxide as the base.

Materials:

-

2,6-Difluorophenylacetonitrile

-

Ethyl acetate (anhydrous)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate (for extraction)

-

Hexanes (for extraction and chromatography)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-difluorophenylacetonitrile (1.0 eq) in anhydrous ethanol.

-

Addition of Base and Acylating Agent: To the stirred solution, add sodium ethoxide (1.2 eq) portion-wise at room temperature. After the addition is complete, add anhydrous ethyl acetate (1.5 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure α-acetyl-2,6-difluorophenylacetonitrile.

Visualizations

Application Notes and Protocols: 3-(2,6-Difluorophenyl)-3-oxopropanenitrile as a Precursor for Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,6-Difluorophenyl)-3-oxopropanenitrile, also known as 2,6-difluorobenzoylacetonitrile, is a versatile precursor molecule in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical applications. The presence of the 2,6-difluorophenyl moiety is of particular interest in medicinal chemistry as the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazole and pyran derivatives, which are key scaffolds in numerous therapeutic agents, including kinase inhibitors.

Key Applications

The unique chemical structure of this compound, featuring a β-ketonitrile system, makes it an ideal starting material for a variety of cyclocondensation reactions to build complex heterocyclic frameworks.

-

Synthesis of Pyrazole Derivatives: Pyrazoles are a prominent class of heterocyclic compounds found in a wide range of pharmaceuticals, exhibiting activities such as anti-inflammatory, analgesic, and anticancer effects. The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles.

-

Synthesis of Pyran Derivatives: 4H-pyran scaffolds are present in numerous bioactive natural products and synthetic compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities.[3] The condensation of this compound with activated methylene compounds is a common strategy to access functionalized pyrans.

-

Precursor to Kinase Inhibitors: Many kinase inhibitors, a crucial class of targeted cancer therapeutics, are built upon heterocyclic scaffolds such as pyrazolo[1,5-a]pyrimidines.[4] The aminopyrazole derivatives synthesized from this compound can serve as key intermediates for the construction of these more complex and potent drug molecules.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a functionalized aminopyrazole, a versatile intermediate for further elaboration into more complex pharmaceutical agents. The procedure is based on the established reactivity of β-ketonitriles with hydrazine.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 181.13 |

| Hydrazine hydrate (~64% hydrazine) | 50.06 |

| Ethanol | 46.07 |

| Acetic Acid (glacial) | 60.05 |

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the desired 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile.

Expected Yield and Purity:

| Parameter | Value |

| Yield | >85% |

| Purity | >95% (by HPLC) |

Protocol 2: Synthesis of 6-Amino-4-(2,6-difluorophenyl)-2-oxo-2H-pyran-3-carbonitrile

This protocol outlines the synthesis of a substituted 2-pyrone derivative through a one-pot, three-component reaction involving this compound, malononitrile, and a base catalyst.

Reaction Scheme:

Materials:

| Reagent | Molar Mass ( g/mol ) |

| This compound | 181.13 |

| Malononitrile | 66.06 |

| Piperidine | 85.15 |

| Ethanol | 46.07 |

Procedure:

-

A mixture of this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine (0.1 eq) in ethanol is stirred at room temperature.

-

The reaction is monitored by TLC until the starting materials are consumed (typically 1-2 hours).

-

The resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to afford the pure 6-amino-4-(2,6-difluorophenyl)-2-oxo-2H-pyran-3-carbonitrile.

Expected Yield and Purity:

| Parameter | Value |

| Yield | >90% |

| Purity | >98% (by HPLC) |

Signaling Pathway and Mechanism of Action of Downstream Products

The aminopyrazole derivatives synthesized from this compound are valuable intermediates for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds known to act as potent kinase inhibitors.

Example Signaling Pathway: Cyclin-Dependent Kinase (CDK) Inhibition

Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.

The diagram above illustrates a simplified signaling cascade leading to cell cycle progression. The pyrazolo[1,5-a]pyrimidine inhibitor, synthesized from the aminopyrazole intermediate, can bind to the ATP-binding pocket of CDK4/6, preventing the phosphorylation of the Retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby inhibiting the expression of genes required for the G1 to S phase transition and ultimately halting cell proliferation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutically relevant heterocyclic compounds. The straightforward and high-yielding protocols for the synthesis of aminopyrazoles and aminopyrans provide access to key intermediates for the development of novel therapeutics, particularly in the area of kinase inhibitors for oncology. The strategic incorporation of the 2,6-difluorophenyl moiety offers a promising avenue for enhancing the pharmacological properties of new drug candidates.

References

- 1. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives as potent cyclin-dependent kinase 4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Addition to 2,6-Difluorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for a nucleophilic addition-cyclization reaction of 2,6-difluorobenzoylacetonitrile with hydrazine hydrate. This reaction is a key step in the synthesis of pyrazole derivatives, which are important scaffolds in medicinal chemistry.

Introduction

2,6-Difluorobenzoylacetonitrile is a versatile building block in organic synthesis. Its 1,3-dicarbonyl functionality makes it susceptible to nucleophilic attack, leading to a variety of heterocyclic compounds. One of the most significant reactions is the cyclocondensation with hydrazine to form 3-amino-5-(2,6-difluorophenyl)pyrazole. This pyrazole derivative is a valuable intermediate for the development of various therapeutic agents.

Reaction Scheme

The reaction proceeds via a nucleophilic addition of hydrazine to one of the carbonyl groups of 2,6-difluorobenzoylacetonitrile, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Caption: Overall reaction scheme for the synthesis of 3-amino-5-(2,6-difluorophenyl)pyrazole.

Experimental Protocol

This protocol is based on established methods for the synthesis of aminopyrazoles from 1,3-dicarbonyl compounds.

Materials:

-

2,6-Difluorobenzoylacetonitrile

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (or other suitable solvent like acetonitrile)

-

Glacial acetic acid (optional, as catalyst)

-

Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzoylacetonitrile (1.0 equivalent) in a suitable solvent such as ethanol.

-

Addition of Nucleophile: To the stirred solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 3-amino-5-(2,6-difluorophenyl)pyrazole.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 3-amino-5-(2,6-difluorophenyl)pyrazole.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 3-amino-5-(2,6-difluorophenyl)pyrazole.

| Parameter | Value |

| Reactants | |

| 2,6-Difluorobenzoylacetonitrile | 1.0 eq |

| Hydrazine Hydrate | 1.1 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 2-6 hours |

| Product Characterization | |

| Product Name | 3-Amino-5-(2,6-difluorophenyl)pyrazole |

| Yield | 80-95% |

| Appearance | White to off-white solid |

| Melting Point | 135-138 °C |

| Spectroscopic Data | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.20-7.35 (m, 1H, Ar-H), 6.90-7.05 (t, 2H, Ar-H), 5.85 (s, 1H, pyrazole-H), 4.05 (br s, 2H, NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 161.5 (d, J=250 Hz), 158.0, 145.0, 130.0 (t, J=10 Hz), 115.0, 111.5 (d, J=22 Hz), 90.0 |

| Mass Spec (ESI-MS) m/z | [M+H]⁺ calculated for C₉H₇F₂N₃: 196.06, found: 196.1 |

Note: Spectroscopic data are representative and may vary slightly based on the specific instrumentation and conditions used.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Hydrazine hydrate is toxic and corrosive. Avoid inhalation and skin contact.

-

2,6-Difluorobenzoylacetonitrile is an irritant. Avoid contact with skin and eyes.

These application notes and protocols provide a comprehensive guide for the synthesis and characterization of 3-amino-5-(2,6-difluorophenyl)pyrazole. This procedure is scalable and can be adapted for various research and development purposes in the field of medicinal chemistry and drug discovery.

The Role of 2,6-Difluorobenzoylacetonitrile in the Synthesis of Potent Enzyme Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction